molecular formula C17H17N5O2 B2815574 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950253-96-0

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2815574
CAS No.: 950253-96-0
M. Wt: 323.356
InChI Key: STEBJXGNKBNLGB-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21(12-6-4-3-5-7-12)17(23)15-16(18)22(20-19-15)13-8-10-14(24-2)11-9-13/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEBJXGNKBNLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine can yield the desired triazole derivative . The reaction is often carried out in the presence of catalysts such as alumina-silica-supported MnO2, which facilitates the process and improves yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Common in triazole chemistry, substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups onto the triazole ring .

Scientific Research Applications

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyltriazole-4-carboxamide
Molecular Formula: C17H17N5O2
CAS Number: 950253-96-0

The compound features a triazole ring, which is known for its role in various biological processes. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Inhibition of Enzymatic Activity: The triazole moiety can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways: The compound has been shown to influence pathways such as NF-kB signaling, which is crucial in cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines demonstrated significant growth inhibition:

Cell Line GI50 (µM) EC50 (nM)
AML Clinical Specimens0.02 - 0.99400 - 700
TMD-231 Breast Cancer<1.0Not specified

The compound exhibited a remarkable ability to inhibit cell proliferation and induce apoptosis in hematological malignancies .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound suggest potential efficacy against certain viral strains. For instance, derivatives of triazole compounds have shown effectiveness in reducing the infectivity of influenza viruses by over 90% at specific concentrations . This highlights the potential for developing antiviral agents based on triazole scaffolds.

Case Studies and Research Findings

  • NF-kB Inhibition:
    • A study demonstrated that derivatives similar to this compound significantly inhibited NF-kB pathway activation, which is often upregulated in cancer cells. The lead compound showed enhanced potency compared to traditional inhibitors like parthenolide .
  • Structure-Activity Relationship (SAR) Studies:
    • SAR studies indicated that modifications on the triazole ring and phenyl groups could enhance biological activity. For example, introducing electron-donating groups at specific positions improved the compound's efficacy against cancer cell lines .
  • Synthesis and Optimization:
    • The synthesis involves multi-step reactions that optimize yield and purity. Techniques such as click chemistry have been employed to facilitate the efficient formation of the triazole ring.

Q & A

Q. What are the optimal synthetic routes for preparing 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition . For this compound, a multi-step approach is recommended:

Step 1: Condensation of 4-methoxyaniline with methyl isocyanate to form the carboxamide backbone.

Step 2: Introduction of the triazole ring via reaction with sodium azide and a propargyl derivative under Cu(I) catalysis.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Critical Parameters:

  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent selection (DMF or THF) to enhance reaction efficiency.
  • Monitoring intermediates with TLC and NMR .

Q. How can researchers address the compound’s low aqueous solubility in in vitro assays?

Methodological Answer: Low solubility is common in triazole derivatives due to hydrophobic aryl groups . Strategies include:

  • Derivatization: Introduce polar groups (e.g., hydroxyl or sulfonate) at the N-methylphenyl moiety without disrupting bioactivity .
  • Formulation: Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based nanoemulsions for cell-based studies.
  • pH Adjustment: Test solubility in buffered solutions (pH 6.5–7.4) to mimic physiological conditions .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported enzyme inhibition efficacy across studies?

Methodological Answer: Discrepancies may arise from assay conditions or enzyme isoforms. To address this:

Standardize Assays: Use recombinant enzymes (e.g., CYP450 isoforms) with consistent substrate concentrations and incubation times.

Control Variables:

  • Temperature (37°C ± 0.5°C).
  • Co-factor availability (e.g., NADPH for oxidoreductases).

Data Normalization: Express inhibition as IC₅₀ values relative to positive controls (e.g., ketoconazole for CYP3A4) .
Example Workflow:

  • Pre-incubate the compound with human liver microsomes.
  • Quantify metabolite formation via LC-MS/MS .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

Target Selection: Prioritize kinases or GPCRs based on structural homology with triazole-binding proteins .

Docking Parameters:

  • Grid box centered on the ATP-binding pocket (kinases) or orthosteric site (GPCRs).
  • Include water molecules in the binding site.

Validation: Compare predicted binding affinities with experimental IC₅₀ values. MD simulations (100 ns) assess stability of ligand-protein complexes .

Data Analysis and Optimization

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

Q. How can researchers optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments): Vary catalyst loading (CuI: 5–10 mol%), solvent (DMF vs. THF), and reaction time (12–24 hr).
  • Byproduct Analysis: Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry of azide/alkyne reagents .
  • Microwave Synthesis: Reduce reaction time (2–4 hr) and improve yield by 15–20% .

Biological Evaluation

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Models: Administer orally (10 mg/kg) and collect plasma samples at 0, 1, 3, 6, 12 hr for LC-MS analysis.
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day exposure .
  • BBB Penetration: Use transgenic mice (hCMEC/D3 cell line) to assess brain uptake .

Q. How can researchers validate the compound’s anti-inflammatory mechanism in complex biological systems?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on LPS-stimulated macrophages to identify NF-κB pathway modulation.
  • ELISA: Quantify TNF-α and IL-6 secretion post-treatment (IC₅₀ dose).
  • Knockout Models: Use CRISPR-Cas9 to delete target genes (e.g., COX-2) and assess rescue effects .

Advanced Mechanistic Studies

Q. What strategies can elucidate the compound’s off-target effects in phenotypic screens?

Methodological Answer:

  • Chemical Proteomics: Use affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates .
  • Kinome Screening: Test against a panel of 468 kinases (DiscoverX) to identify off-target inhibition .

Q. How can cryo-EM or X-ray crystallography resolve binding modes in enzyme complexes?

Methodological Answer:

  • Co-crystallization: Soak crystals of target enzymes (e.g., HIV-1 protease) with 1 mM compound for 24 hr.
  • Data Collection: Resolve structures at ≤2.0 Å resolution (Synchrotron source).
  • Density Maps: Fit ligand coordinates into electron density using Coot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.